N,N'-bis(2,4-dichlorophenyl)-2-(hydroxyimino)propanediamide
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Overview
Description
N,N’-BIS(2,4-DICHLOROPHENYL)-2-(N-HYDROXYIMINO)PROPANEDIAMIDE is a synthetic organic compound characterized by the presence of two 2,4-dichlorophenyl groups and a hydroxyimino group attached to a propanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-BIS(2,4-DICHLOROPHENYL)-2-(N-HYDROXYIMINO)PROPANEDIAMIDE typically involves the reaction of 2,4-dichloroaniline with a suitable precursor to form the desired product. The reaction conditions may include the use of solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as in the laboratory, but with optimizations for cost-effectiveness and scalability. This may include the use of continuous flow reactors, automated systems, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N,N’-BIS(2,4-DICHLOROPHENYL)-2-(N-HYDROXYIMINO)PROPANEDIAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form different products.
Reduction: The compound can be reduced under specific conditions to yield amine derivatives.
Substitution: The dichlorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions will vary depending on the desired transformation, including temperature, solvent, and pH.
Major Products
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield nitroso derivatives, while reduction could produce amine compounds.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, possibly as a drug candidate.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N,N’-BIS(2,4-DICHLOROPHENYL)-2-(N-HYDROXYIMINO)PROPANEDIAMIDE would involve its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyimino group may play a crucial role in its activity, possibly through the formation of reactive intermediates or binding to active sites.
Comparison with Similar Compounds
Similar Compounds
N,N’-BIS(2,4-DICHLOROPHENYL)UREA: Similar structure but lacks the hydroxyimino group.
2,4-DICHLOROANILINE: A precursor in the synthesis of the compound.
N-HYDROXYIMINOACETAMIDE: Contains the hydroxyimino group but with a different backbone.
Uniqueness
N,N’-BIS(2,4-DICHLOROPHENYL)-2-(N-HYDROXYIMINO)PROPANEDIAMIDE is unique due to the combination of its structural features, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C15H9Cl4N3O3 |
---|---|
Molecular Weight |
421.1 g/mol |
IUPAC Name |
N,N'-bis(2,4-dichlorophenyl)-2-hydroxyiminopropanediamide |
InChI |
InChI=1S/C15H9Cl4N3O3/c16-7-1-3-11(9(18)5-7)20-14(23)13(22-25)15(24)21-12-4-2-8(17)6-10(12)19/h1-6,25H,(H,20,23)(H,21,24) |
InChI Key |
OQGDOEDFJANHID-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)NC(=O)C(=NO)C(=O)NC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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